

Crystal Structure of 3-(Pyridin-3-yl)benzoic Acid: A Technical Examination

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Compound of Interest

Compound Name: 3-(Pyridin-3-yl)benzoic acid

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An in-depth analysis of the crystallographic data and experimental protocols related to the synthesis and structural determination of pyridinylbenzoic acid isomers.

Executive Summary

This technical guide addresses the crystal structure of **3-(Pyridin-3-yl)benzoic acid**. Despite a comprehensive search of scientific literature and crystallographic databases, the specific crystal structure for **3-(Pyridin-3-yl)benzoic acid** could not be located in the public domain. However, detailed crystallographic data is available for the closely related isomer, 3-(4-Pyridyl)benzoic acid. This document provides a thorough analysis of the crystal structure of 3-(4-Pyridyl)benzoic acid as a valuable comparative study. Additionally, a documented synthesis protocol for **3-(Pyridin-3-yl)benzoic acid** is included. This guide is intended for researchers, scientists, and professionals in drug development who are engaged in the study of pyridine and benzoic acid derivatives.

Introduction

Pyridinylbenzoic acids are a class of compounds that incorporate both a pyridine and a benzoic acid moiety. These structures are of significant interest in medicinal chemistry and materials science due to their potential for forming hydrogen bonds and coordination complexes. The specific arrangement of the pyridine and benzoic acid groups, as well as their intermolecular interactions in the solid state, dictates the physicochemical properties of the resulting crystals. This guide focuses on the structural aspects of these compounds, providing a detailed look at

the available crystallographic data for a key isomer and the synthetic methodology for the target compound.

Synthesis of 3-(Pyridin-3-yl)benzoic Acid

While the crystal structure is not available, a method for the synthesis of **3-(Pyridin-3-yl)benzoic acid** has been documented. The synthesis proceeds via a Suzuki coupling reaction.

Experimental Protocol

The following protocol describes the synthesis of **3-(Pyridin-3-yl)benzoic acid**:

- **Reactant Preparation:** 3-Carboxyphenylboronic acid (1.5 g, 9 mmol) and 3-bromopyridine (1.5 g, 9.9 mmol) are dissolved in a solvent mixture of acetonitrile (40 mL) and water (40 mL).
- **Addition of Reagents:** Potassium carbonate (5.5 g, 40 mmol) and bis(triphenylphosphine)palladium(II) chloride (400 mg, 0.37 mmol) are subsequently added to the reaction mixture.
- **Reaction:** The mixture is stirred under reflux conditions overnight.
- **Work-up:** Upon completion, the suspension is filtered while hot, and the filtrate is concentrated to half its original volume. The concentrated aqueous phase is washed with dichloromethane.
- **Precipitation:** The pH of the aqueous phase is adjusted to 3 with 1 M hydrochloric acid, leading to the precipitation of the solid product.
- **Isolation:** The precipitated solid is filtered, washed with water, and dried under vacuum to yield **3-(Pyridin-3-yl)benzoic acid**.

Crystal Structure of 3-(4-Pyridyl)benzoic Acid

The crystal structure of the isomer 3-(4-Pyridyl)benzoic acid has been determined by single-crystal X-ray diffraction. The molecule, with the chemical formula $C_{12}H_9NO_2$, is not planar. The dihedral angle between the benzene and pyridine rings is $32.14(7)^\circ$. Furthermore, the carboxyl

group is slightly twisted with respect to the benzene ring by $11.95(10)^\circ$. In the crystal structure, neighboring molecules are linked into infinite chains along the c-axis by intermolecular O—H...N hydrogen bonds[1][2].

Crystallographic Data

The crystallographic data for 3-(4-Pyridyl)benzoic acid is summarized in the tables below.

Table 1: Crystal Data and Structure Refinement Details[1][2][3]

Parameter	Value
Empirical Formula	C ₁₂ H ₉ NO ₂
Formula Weight	199.20
Crystal System	Orthorhombic
Space Group	Pbca
a (Å)	13.839(3)
b (Å)	7.013(7)
c (Å)	19.469(10)
Volume (Å ³)	1890(2)
Z	8
Temperature (K)	296
Radiation	Mo Kα (λ = 0.71073 Å)
μ (mm ⁻¹)	0.10
Crystal Size (mm)	0.33 × 0.25 × 0.20
R _{int}	0.041
Final R indices [I > 2σ(I)]	R1 = 0.045
R indices (all data)	wR2 = 0.135

Experimental Protocol for Crystal Growth and Structure Determination

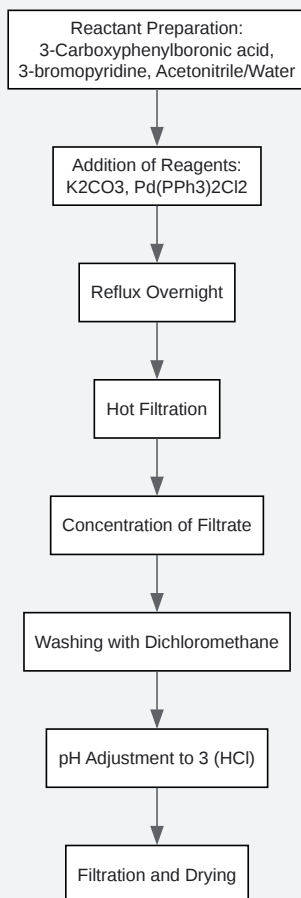
The following protocol was used for the crystallization and structural analysis of 3-(4-Pyridyl)benzoic acid:

- **Purification:** Commercially available 3-(4-Pyridyl)benzoic acid was purified by repeated recrystallization from anhydrous ethanol.
- **Data Collection:** A Bruker APEXII CCD area-detector diffractometer was used for data collection.
- **Structure Solution and Refinement:** The structure was solved using SIR97 and refined with SHELXL97. All H atoms attached to C and O atoms were fixed geometrically and treated as riding atoms.

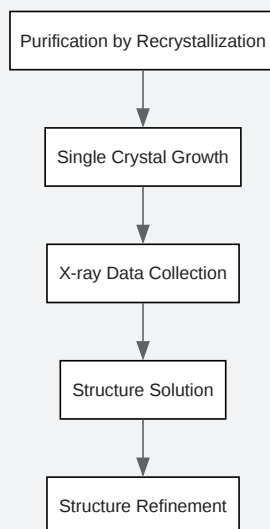
Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and crystallographic analysis of pyridinylbenzoic acids.

Synthesis of 3-(Pyridin-3-yl)benzoic Acid



Crystallography of 3-(4-Pyridyl)benzoic Acid



Synthesis and Crystallography Workflow

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Caption: Workflow for the synthesis of **3-(Pyridin-3-yl)benzoic acid** and the crystallographic analysis of 3-(4-Pyridyl)benzoic acid.

Conclusion

While the crystal structure of **3-(Pyridin-3-yl)benzoic acid** remains elusive in the public domain, a comprehensive understanding of a closely related isomer, 3-(4-Pyridyl)benzoic acid, has been presented. The detailed crystallographic data and experimental protocols for the 4-pyridyl isomer provide a valuable reference point for researchers working with this class of compounds. The provided synthesis method for **3-(Pyridin-3-yl)benzoic acid** offers a practical route to obtaining this compound for further study, including potential future crystallographic analysis. It is recommended that future work focus on the crystallization of **3-(Pyridin-3-yl)benzoic acid** to elucidate its solid-state structure and allow for a direct comparison with its isomers.

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